Tris(4-methoxyphenyl)amine

Overview

Description

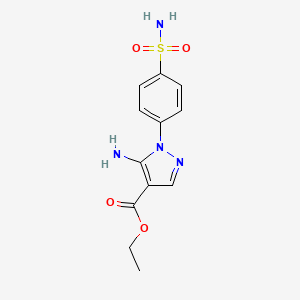

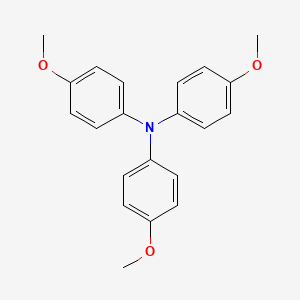

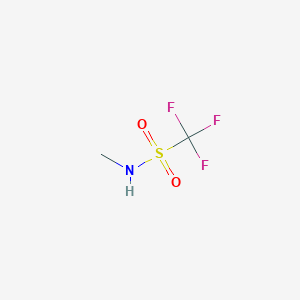

Tris(4-methoxyphenyl)amine is an organic compound with the molecular formula C21H21NO3 . It is a solid substance at room temperature . The compound is used as an organic intermediate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 335.4 .

Scientific Research Applications

Coordination Chemistry and Magnetic Properties : The tripodal ligand tris[4-(2-hydroxy-3-methoxyphenyl)-3-aza-3-butenyl]amine (LH3) has been used to create homo- and heterodinuclear complexes with lanthanide ions, offering insights into coordination chemistry and magnetic properties (Costes et al., 1998).

Synthesis and Characterization of Lanthanide Complexes : Another study synthesized and characterized N4O3 amine phenol ligand tris(((2-hydroxy-3-methoxybenzyl)amino)ethyl)amine and its lanthanide complexes, contributing to the understanding of coordination chemistry and potential applications in various fields (Liu et al., 1993).

Electrochemical Applications : Tris(4-bromophenyl)amine has been studied as an effective electron transfer mediator for the indirect oxidation of amines, providing valuable insights for electrochemical applications (Pletcher & Zappi, 1989).

Fluorescent pH Sensors : Several triphenylamine derivatives, including tris(4-(pyridin-4-yl)phenyl)amine, have shown pH-dependent absorptions and emissions, indicating their potential use as fluorescent pH sensors (Hu et al., 2013).

Polymerization Processes : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes, contributing to advancements in polymer science (Zhang et al., 2015).

Organic Chemistry and Synthesis : The compound has been used in the formation of a variety of imines by condensation of amides or amines with carbonyl compounds, demonstrating its utility in synthetic organic chemistry (Reeves et al., 2015).

Electrochromic Devices : Star-shaped conjugated systems derived from thienyl-derivatized poly(triphenylamine)s have been investigated as active materials for electrochromic devices, highlighting their application in electronic and optical materials (Cheng et al., 2012).

Chemical and Physical Properties : Studies on substituted tris(2-pyridylmethyl)amine ligands for highly active atom transfer radical polymerizations showcase their chemical and physical properties, underlining their significance in the field of catalysis and polymer chemistry (Schröder et al., 2012).

Supercapacitors and Electrochromic Performance : Research on solution-processable nanoporous poly(tris[4-(3,4-ethylenedioxythiophene)phenyl]amine) for use in electrochromic supercapacitors has revealed promising results for energy storage and smart window applications (Lv et al., 2020).

Drug Delivery Systems : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been explored for their swelling and drug delivery properties, showing potential in pharmaceutical applications (Karimi et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Tris(4-methoxyphenyl)amine is a type of organic compound . .

Mode of Action

It is known to be a redox-active compound . Redox-active compounds can undergo reduction and oxidation reactions, which may influence various biochemical processes.

Biochemical Pathways

This compound and its derivatives have been studied for their electrochemical, photoluminescence (PL), and electrochromic (EC) behaviors . These materials show excellent electrochemical reversibility by cyclic voltammetry scanning with multi-color changes at the related oxidation states .

Result of Action

It is known that the compound and its derivatives can exhibit different color changes at various oxidation states .

Action Environment

It is known that the compound is stable at room temperature when sealed in a dry environment .

Biochemical Analysis

Biochemical Properties

Tris(4-methoxyphenyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a stabilizing agent for enzymes such as trypsin and chymotrypsin, enhancing their thermal stability during immobilization processes . The nature of these interactions often involves covalent bonding, which helps in maintaining the structural integrity of the enzymes under different conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been used to enhance the antiproliferative activities of anti-cancer drugs in cell lines such as human acute lymphoblastic leukemia and human ovarian adenocarcinoma . These effects are achieved through the compound’s ability to penetrate cells and alter their biological activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with enzymes often involves the formation of covalent bonds, which can either stabilize or destabilize the enzyme structure depending on the context . Additionally, this compound can influence the redox state of cells, further affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, but its activity can decrease over extended periods . This temporal aspect is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cellular functions without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition and cellular damage . Understanding these dosage effects is critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name |

4-methoxy-N,N-bis(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLOAIZZHUTCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432047 | |

| Record name | tri(4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13050-56-1 | |

| Record name | 4-Methoxy-N,N-bis(4-methoxyphenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tri(4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Tris(4-methoxyphenyl)amine used in dye-sensitized solar cells (DSSCs)?

A: this compound, often abbreviated as TMAPA, functions as a redox mediator in DSSCs, specifically within cobalt complex-based electrolytes. [] Research suggests that incorporating TMAPA as a small electron donor in these electrolytes can enhance the overall efficiency of DSSCs. []

Q2: What is the role of this compound in photocatalysis?

A: this compound acts as a potent catalytic electron donor in photoredox reactions. [] It forms electron donor-acceptor (EDA) complexes that facilitate various sulfonylation reactions under visible light irradiation. This catalytic activity enables the synthesis of diversely functionalized compounds, highlighting its potential as a sustainable alternative to traditional metal-based photocatalysts.

Q3: How does this compound contribute to the development of new materials with unique optical properties?

A: this compound serves as a building block for synthesizing redox-active triphenylamine-based materials. [] Researchers have explored its incorporation into various molecular structures, leading to the creation of compounds exhibiting fascinating electrochemical and optical behaviors. These materials hold promise for applications in electrochromic devices and as components in color-changing materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)